N-Acetyl Group Presence Confers Biological Recognition Absent in Propargyl β-D-Lactoside
Lactose-β-NAc-Propargyl incorporates the N-acetyl group at the C-2 position of the glucosamine ring, which is the defining structural feature of the LacNAc motif recognized by human galectins. In contrast, propargyl β-D-lactoside (CAS 857642-16-1) lacks this N-acetyl substituent, bearing only a free hydroxyl at the corresponding position . A 3′-O-sulfated LacNAc analog (containing the N-acetyl group) demonstrated a Kd of 14.7 µM against human galectin-3 by ITC—a six-fold affinity improvement over methyl β-D-lactoside (Kd 91 µM), which lacks the N-acetyl moiety [1]. This class-level evidence establishes that the N-acetyl group is structurally essential for high-affinity galectin-3 engagement, making propargyl β-D-lactoside an inadequate surrogate when galectin targeting is the experimental objective.
| Evidence Dimension | Galectin-3 binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Lactose-β-NAc-Propargyl contains the N-acetyl group required for galectin CRD recognition; direct Kd for this specific compound not reported in available literature |
| Comparator Or Baseline | 3′-O-sulfated LacNAc analog (N-acetyl-containing): Kd = 14.7 µM vs. methyl β-D-lactoside (no N-acetyl): Kd = 91 µM; propargyl β-D-lactoside lacks N-acetyl group entirely |
| Quantified Difference | ~6.2-fold affinity advantage for N-acetyl-containing LacNAc scaffold over lactose scaffold |
| Conditions | Isothermal titration calorimetry (ITC) against recombinant human galectin-3; T = 25°C, pH 7.4 [1] |
Why This Matters
For galectin-targeting applications (glycobiology, cancer biomarker studies, anti-inflammatory research), the N-acetyl group is not a cosmetic modification—it is the structural determinant of target engagement, and its absence in simpler propargyl-lactosides disqualifies them as functional equivalents.
- [1] Abdullayev S, et al. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. Int J Mol Sci. 2023;24(4):3718. doi:10.3390/ijms24043718. View Source
